
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
The synthesis of 1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . The specific synthetic route for this compound may involve the following steps:
Formation of the quinoline core: Starting from an appropriate aniline derivative, cyclization reactions are employed to form the quinoline ring.
Introduction of functional groups:
Acetylation: The final step involves the acetylation of the quinoline derivative to form the acetate ester.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
化学反应分析
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl ring or the quinoline core. Common reagents include halogens, sulfonyl chlorides, and nitrating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydroxyquinolines.
科学研究应用
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and dyes.
作用机制
The mechanism of action of 1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling pathways . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
相似化合物的比较
1-Methyl-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydro-3-quinolinyl acetate can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which lacks the additional functional groups present in the derivative.
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
属性
分子式 |
C18H15NO4 |
|---|---|
分子量 |
309.3 g/mol |
IUPAC 名称 |
(1-methyl-2,4-dioxo-3-phenylquinolin-3-yl) acetate |
InChI |
InChI=1S/C18H15NO4/c1-12(20)23-18(13-8-4-3-5-9-13)16(21)14-10-6-7-11-15(14)19(2)17(18)22/h3-11H,1-2H3 |
InChI 键 |
WYYJRIUYXGGHHD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2N(C1=O)C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(Benzylsulfanyl)methyl]-6-(3,4-diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365092.png)
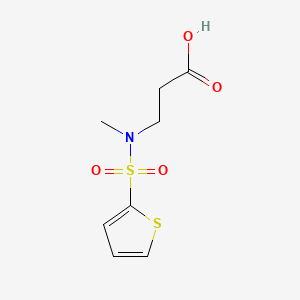
![6-[(2,4-Dichlorophenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365110.png)
![6-(3-Chloro-4-methoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365117.png)

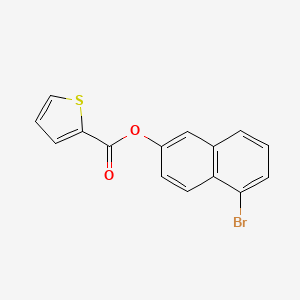
![[3-Amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-phenyl]-methanol](/img/structure/B13365131.png)
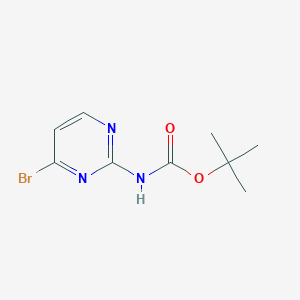
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(2-pyrimidinylamino)ethyl]propanamide](/img/structure/B13365139.png)
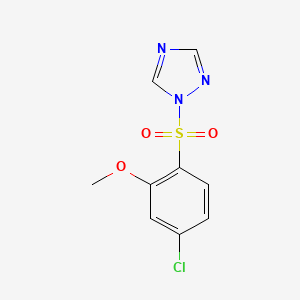
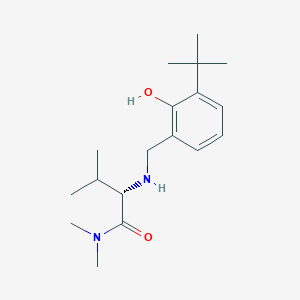
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-oxo-3-(1-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13365149.png)
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13365150.png)
![11,15-Dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carbonitrile](/img/structure/B13365151.png)
